molecular formula C4H3N3S B11775084 6H-Imidazo[4,5-d]thiazole

6H-Imidazo[4,5-d]thiazole

Cat. No.: B11775084
M. Wt: 125.15 g/mol
InChI Key: BPQVKLZLZYDMKW-UHFFFAOYSA-N
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Description

6H-Imidazo[4,5-d]thiazole is a heterocyclic compound that features a fused ring system combining both imidazole and thiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazole ring is known for its presence in many biologically active molecules, while the thiazole ring is a common structural motif in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-d]thiazole ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: 6H-Imidazo[4,5-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-d]thiazoles, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

6H-Imidazo[4,5-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Imidazo[4,5-d]thiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The specific pathways involved depend on the biological activity being targeted .

Comparison with Similar Compounds

  • Imidazo[2,1-b]thiazole
  • Imidazo[1,2-c]thiazole
  • Imidazo[5,1-b]thiazole
  • Imidazo[1,5-c]thiazole

Comparison: 6H-Imidazo[4,5-d]thiazole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities compared to other imidazothiazole derivatives. For example, while imidazo[2,1-b]thiazole derivatives are known for their anthelmintic properties, this compound derivatives may exhibit stronger antimicrobial or anticancer activities .

Biological Activity

6H-Imidazo[4,5-d]thiazole is a heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a fused ring system combining imidazole and thiazole rings, with a molecular formula of C₄H₃N₃S. The unique structure contributes to its various biological activities, as the imidazole ring is prevalent in many biologically active molecules, while the thiazole ring is common in pharmaceuticals.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal pathogens. It has been reported to be effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusStrong antibacterial25
Escherichia coliModerate antibacterial30
Candida albicansAntifungal26

Anticancer Activity

The compound has shown promising results in cancer research. For instance, studies indicate that certain derivatives of this compound possess potent antiproliferative effects against various cancer cell lines. One study reported an IC50 value of 0.92 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM) . The mechanism of action appears to involve the inhibition of tubulin polymerization and disruption of the microtubule network, leading to G2/M cell cycle arrest.

Cancer Cell Line IC50 (µM) Mechanism
A549 (Lung)0.92Tubulin inhibition
MDA-MB-231 (Breast)1.65Induces apoptosis

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and DNA. For example, it can inhibit enzymes by binding to their active sites, which disrupts normal cellular functions in pathogens or cancer cells .

Case Studies

  • Anticancer Efficacy : In a study focused on lung cancer treatment, a derivative of this compound was shown to induce apoptosis in A549 cells through microtubule disruption. Molecular docking studies revealed key interactions with tubulin that enhance its cytotoxicity .
  • Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against several strains of bacteria and fungi, establishing it as a potential candidate for developing new antimicrobial agents .
  • Synergistic Effects : Some studies have explored the synergistic effects of combining this compound with other compounds to enhance its biological activity against resistant strains of bacteria and various cancer types .

Properties

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

4H-imidazo[4,5-d][1,3]thiazole

InChI

InChI=1S/C4H3N3S/c1-5-3-4(6-1)8-2-7-3/h1-2H,(H,5,6)

InChI Key

BPQVKLZLZYDMKW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)N=CS2

Origin of Product

United States

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